An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Structural Elucidation
1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine belongs to the class of 5-aminopyrazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key functional groups that dictate its chemical behavior are the amine group at the C5 position, the methyl group at the C4 position, and the 3-chlorophenyl substituent at the N1 position.
The 5-aminopyrazole moiety is a bioisostere for various functional groups and is known to participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in drug design. The 3-chlorophenyl group introduces lipophilicity and can engage in halogen bonding, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. The methyl group at the C4 position sterically and electronically modulates the pyrazole ring.
To visualize the core structure and its key components, the following diagram is provided:
Figure 2: General synthetic scheme for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.
Experimental Protocol:
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Preparation of the β-Ketonitrile: The required precursor, 2-cyano-3-oxobutanal, can be synthesized via the Claisen condensation of ethyl cyanoacetate with acetone, followed by hydrolysis and decarboxylation.
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Condensation Reaction:
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Dissolve 3-chlorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Add the β-ketonitrile (1 equivalent) to the solution.
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The reaction mixture is typically heated under reflux for several hours. Microwave-assisted synthesis can also be employed to significantly reduce reaction times. [1] * Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, it can be collected by filtration.
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Alternatively, the solvent can be removed under reduced pressure.
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The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
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Causality Behind Experimental Choices:
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Solvent: Ethanol and acetic acid are commonly used as they are good solvents for both reactants and facilitate the proton transfer steps in the condensation mechanism.
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Catalyst: The reaction is often self-catalyzed by the acidic nature of the hydrazine salt or by the addition of a small amount of acid (like acetic acid) which protonates the carbonyl group, making it more electrophilic.
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Microwave Irradiation: This technique provides rapid and uniform heating, which can accelerate the rate of reaction and often leads to higher yields and cleaner products compared to conventional heating. [1]
Chemical Reactivity
The reactivity of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is governed by the nucleophilic character of the 5-amino group and the C4 position of the pyrazole ring, as well as the potential for electrophilic substitution on the phenyl ring. 5-Aminopyrazoles are considered polyfunctional compounds with three primary nucleophilic sites: the exocyclic 5-NH2 group, the N1-nitrogen, and the C4-carbon. [2]However, in this specific molecule, the N1 and C4 positions are already substituted.
Reactivity of the 5-Amino Group
The exocyclic amino group is the most nucleophilic site and will readily undergo reactions typical of primary aromatic amines.
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Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding N-acylated derivatives.
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Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides.
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Alkylation: The amino group can be alkylated, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
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Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures will form a diazonium salt. This intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups at the 5-position.
Electrophilic Substitution on the Phenyl Ring
The 3-chlorophenyl ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating but ortho-, para-directing group. The pyrazolyl group is also generally considered deactivating. Therefore, harsh conditions would be required for reactions like nitration or halogenation of the phenyl ring.
Cyclization Reactions
5-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. [2]The 5-amino group can act as a nucleophile in condensation reactions with 1,3-bielectrophiles to form fused pyrimidine, pyridine, or other heterocyclic rings.
Example: Synthesis of a Pyrazolo[1,5-a]pyrimidine
Figure 3: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
This reaction typically proceeds by heating the 5-aminopyrazole with a 1,3-diketone in a high-boiling solvent, sometimes with an acid catalyst.
Applications in Research and Drug Development
While specific applications for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine have not been reported, the 5-aminopyrazole scaffold is a key component in numerous compounds with a wide range of biological activities, including:
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Anticancer Agents: Many pyrazole derivatives have been investigated for their antiproliferative properties. [3]* Antimicrobial Agents: The pyrazole nucleus is present in various antifungal and antibacterial compounds. [4]* Enzyme Inhibitors: The structural features of 5-aminopyrazoles make them suitable for targeting the active sites of various enzymes.
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Agrochemicals: Certain pyrazole derivatives have found use as herbicides and insecticides.
The title compound, with its specific substitution pattern, represents a novel chemical entity that could be explored for these and other potential applications. Its synthesis and derivatization would be a valuable exercise for generating new chemical libraries for biological screening.
Safety and Handling
Based on data for structurally similar compounds, 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine should be handled with care. [5]
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Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information once the compound is synthesized.
Conclusion
1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a structurally interesting yet under-explored member of the 5-aminopyrazole family. While specific experimental data is lacking, this guide has provided a comprehensive theoretical framework for its chemical properties, synthesis, and reactivity based on established chemical principles and data from closely related analogs. The synthetic routes and reactivity patterns described herein offer a solid foundation for researchers to synthesize and utilize this compound in the pursuit of novel therapeutics and functional materials. Further experimental investigation is warranted to fully characterize this compound and unlock its potential applications.
References
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Al-Mulla, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. .
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Vartanova, A. E., et al. (2022). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry, 20(38), 7583-7592.
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Sayed, A. R., & El-Gazzar, A. B. A. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(4), 285-296. *
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Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. IntechOpen.
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Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.
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PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.
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Gothwal, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 60-70. *
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